molecular formula C6H11NO3 B13994340 3-Hydroxy-4-piperidinecarboxylic acid

3-Hydroxy-4-piperidinecarboxylic acid

Cat. No.: B13994340
M. Wt: 145.16 g/mol
InChI Key: ASDFUVTYTVOHPL-UHFFFAOYSA-N
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Description

3-Hydroxy-4-piperidinecarboxylic acid is a chiral piperidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This multifunctional building block incorporates both a carboxylic acid and a hydroxyl group on a saturated piperidine ring, making it a versatile precursor for the synthesis of more complex molecules. Its structure is of significant interest for exploring structure-activity relationships in pharmaceutical development. While specific pharmacological data for this compound is limited, its structural analog, isonipecotic acid (piperidine-4-carboxylic acid), is a well-known conformationally constrained derivative of γ-aminobutyric acid (GABA) and a moderately potent GABA A receptor partial agonist . Researchers may therefore investigate the 3-hydroxy-substituted derivative for similar neuropharmacological applications or as a starting point for developing novel GABAergic compounds. The presence of the additional hydroxyl group introduces a new chiral center and potential for hydrogen bonding, which can significantly influence the molecule's physicochemical properties and binding affinity for biological targets. This compound is presented for research applications only, including use as a standard in analytical method development, a building block in organic synthesis, and a core structure in the design of chemical libraries. As a solid, researchers should handle it with appropriate precautions, including wearing protective gloves and eye protection and ensuring adequate ventilation to avoid dust formation . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-hydroxypiperidine-4-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-5-3-7-2-1-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)

InChI Key

ASDFUVTYTVOHPL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 4 Piperidinecarboxylic Acid and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnectionsscitepress.org

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meias.ac.inicj-e.org This process involves the imaginary disconnection of chemical bonds, corresponding to the reverse of known chemical reactions. scitepress.orgub.edu For a molecule like 3-hydroxy-4-piperidinecarboxylic acid, several strategic disconnections can be envisioned to simplify the structure and identify potential synthetic pathways.

Key retrosynthetic strategies for this target molecule often focus on disconnecting the piperidine (B6355638) ring itself. Common approaches include:

C-N Bond Disconnection: This is one of the most common strategies for heterocyclic amines. Disconnecting one of the C-N bonds (typically C2-N or C6-N) leads to a linear amino aldehyde or amino ketone precursor. The forward reaction would then be an intramolecular reductive amination to form the piperidine ring.

C-C Bond Disconnection: Breaking a carbon-carbon bond within the ring can also be a viable strategy. For instance, a disconnection at the C3-C4 or C4-C5 bond could point towards a Michael addition or an aldol-type reaction in the forward synthesis to form the ring.

Functional Group Interconversion (FGI): Before disconnection, it is often useful to consider FGI. ias.ac.in The hydroxyl and carboxylic acid groups can be retrosynthetically converted into other functionalities, such as a ketone and a nitrile, respectively, which might open up different disconnection possibilities. For example, a 3-keto-4-cyanopiperidine intermediate could be a precursor, suggesting different synthetic approaches.

These disconnections break down the complex target into simpler synthons and, ultimately, to readily available starting materials, forming the basis for designing a synthetic route. scitepress.orgias.ac.in

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the heterocyclic ring from acyclic (non-cyclic) precursors. mdpi.comillinois.educhemrxiv.org This approach offers high flexibility in introducing various substituents onto the piperidine skeleton.

Multi-step Linear Synthetic Strategiesias.ac.indtic.mil

Linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next, building complexity in a step-by-step fashion. youtube.comflinders.edu.au A common linear approach to substituted piperidines involves the Dieckmann condensation. dtic.mil This strategy typically starts with an amino diester, which undergoes intramolecular cyclization to form a β-keto ester. Subsequent reduction of the keto group and hydrolysis of the ester can yield the desired this compound framework.

Convergent Synthetic Pathways

For this compound, a convergent strategy could involve the synthesis of two key fragments. One fragment could be a protected amino-aldehyde or a related electrophile, while the second fragment could be a nucleophile containing the precursor to the carboxylic acid group. A key carbon-carbon bond-forming reaction, such as an aldol (B89426) reaction, would then be used to couple these two fragments. nih.gov The resulting linear intermediate would be designed to undergo a subsequent cyclization reaction, for example, an intramolecular reductive amination, to form the final piperidine ring.

Asymmetric and Stereoselective Synthesisicj-e.orgresearchgate.net

Given that this compound possesses at least two stereocenters (at C3 and C4), controlling the stereochemistry is crucial. Asymmetric synthesis aims to produce a specific stereoisomer in high enantiomeric purity. rsc.org

Chiral Pool Approaches Utilizing Natural Products as Precursorsicj-e.orgnih.gov

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes that can be used as starting materials in synthesis. nih.govwikipedia.org This strategy leverages the pre-existing chirality of the starting material to control the stereochemistry of the final product.

Amino acids are particularly useful precursors for piperidine synthesis. For example, a related piperidine derivative has been synthesized in five steps starting from L-aspartic acid β-tert-butyl ester. nih.gov In this synthesis, the inherent chirality of the amino acid is transferred to the final product. Similarly, other natural products like L-serine can be used to synthesize chiral iminosugars, which share the piperidine core. researchgate.net The use of these natural building blocks provides an efficient and cost-effective way to access optically pure piperidine derivatives.

Starting MaterialKey StepsTarget/Related CompoundReference
L-Aspartic acidTribenzylation, Alkylation, Hydroboration, Reductive Amination(2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid nih.gov
N-Cbz-beta-alanineEvans's chemistry, Sequential Alkylations, Ozonolysis, Reductive AminationOptically pure (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid nih.gov
L-SerineNot specifiedIminosugars with piperidine core researchgate.net

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer or diastereomer. rug.nl This approach is highly efficient as the catalyst can generate a large amount of the chiral product.

A powerful strategy for the asymmetric synthesis of piperidines is the use of chiral catalysts to promote an intramolecular cyclization. whiterose.ac.ukrsc.org For example, an intramolecular asymmetric aza-Michael cyclization can be promoted by a chiral phosphoric acid catalyst. whiterose.ac.uk In this "Clip-Cycle" approach, an acyclic N-protected amino-alkene is first synthesized and then subjected to the chiral catalyst, which facilitates the ring-closing reaction with high enantioselectivity. whiterose.ac.ukrsc.org This method allows for the creation of the chiral piperidine ring in a single, stereocontrolled step. Copper-catalyzed asymmetric conjugate additions have also been developed for the synthesis of various chiral N-containing heterocycles. rug.nl

Reaction TypeCatalystSubstrate TypeProductEnantiomeric Ratio (er)Reference
Asymmetric aza-Michael cyclizationChiral Phosphoric Acid (CPA)N-Cbz-protected 1-amino-hex-5-ene derivative3-Spiropiperidineup to 96:4 whiterose.ac.uk

Biocatalytic Transformations and Enzymatic Routes

Biocatalytic methods offer a powerful and environmentally benign approach for the synthesis of chiral piperidine derivatives, providing high stereoselectivity under mild reaction conditions. The enzymatic synthesis of 3-hydroxypiperidine (B146073) structures, which are closely related to this compound, has been successfully achieved using various enzyme classes, particularly carbonyl reductases and hydroxylases.

Carbonyl reductases have demonstrated exceptional catalytic activity and stereoselectivity in the synthesis of 3-substituted-4-hydroxypiperidines, which contain two chiral centers. rsc.orgnih.gov Studies have identified specific carbonyl reductases, such as HeCR and DbCR, that can reduce a precursor like tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with greater than 99% conversion and greater than 99% enantiomeric excess (ee). rsc.orgnih.gov This biocatalytic ketone reduction represents a promising strategy for accessing the four potential stereoisomers of substituted 4-hydroxypiperidines. rsc.orgnih.gov The choice of enzyme dictates the stereochemical outcome, allowing for the selective formation of different diastereomers. rsc.org

Another significant biocatalytic strategy involves the direct hydroxylation of piperidine rings through enzymatic C–H oxidation. chemistryviews.org This method introduces hydroxyl groups into inexpensive carboxylated piperidines with high enantioselectivity. chemistryviews.org For instance, engineered proline-4-hydroxylases and ectoine (B1671093) 5-hydroxylases have been successfully used to catalyze the hydroxylation of piperidine-3-carboxylic acid derivatives. chemistryviews.org This approach streamlines the synthesis of complex, three-dimensional piperidine structures by creating valuable hydroxylated intermediates from simple starting materials. chemistryviews.org

The development of efficient processes using recombinant ketoreductases (KREDs) has also been reported for producing optically pure N-Boc-3-hydroxypiperidine, a key synthon for pharmaceutical intermediates. researchgate.net These biocatalytic processes have been optimized for commercial potential, achieving high substrate concentrations and excellent enantiomeric purity with low enzyme loading. researchgate.net

Enzyme ClassSpecific Enzyme(s)Substrate ExampleProductKey Findings
Carbonyl ReductaseHeCR, DbCRtert-butyl 4-oxo-3-phenylpiperidine-1-carboxylateFour stereoisomers of tert-butyl 3-phenyl-4-hydroxypiperidine-1-carboxylateExcellent catalytic activity and stereoselectivity (>99% ee, >99% conversion). rsc.orgnih.gov
Ketoreductase (KRED)Recombinant KREDN-Boc-piperidin-3-one(S)-N-Boc-3-hydroxypiperidineScalable process with high substrate concentration (100 g/L) and product purity (>99% ee). researchgate.net
HydroxylaseEngineered Proline-4-Hydroxylase, Ectoine 5-Hydroxylase3-carboxylated piperidinesHydroxylated piperidine intermediatesEnables enantioselective C-H oxidation for direct introduction of hydroxyl groups. chemistryviews.org

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of polysubstituted piperidines like this compound is a significant challenge due to the presence of multiple reactive sites. Achieving selectivity requires careful control of reaction conditions and the strategic use of reagents to differentiate between the various functional groups.

A key challenge in synthesizing derivatives of this compound is managing the reactivity of the secondary amine, the hydroxyl group, and the carboxylic acid. For instance, in acylation reactions, serotonin (B10506), which contains a primary amine and a phenolic hydroxyl group, can be acylated at multiple sites. nih.gov A successful strategy for the chemoselective N-acylation of serotonin with a piperidine carboxylic acid synthon involved activating the carboxylic acid with carbonyldiimidazole (CDI). nih.gov This approach avoided the need for protecting groups and enabled the desired amide bond formation. nih.gov The choice of solvent and additives can also be critical; in one case, the addition of pyridine (B92270) was found to be crucial for solubilizing a reactant and possibly acting as a nucleophilic catalyst to facilitate the desired reaction. nih.gov

Regioselectivity is particularly important when functionalizing the piperidine ring itself. While direct studies on this compound are limited, general principles for the regioselective functionalization of heterocyclic rings can be applied. For example, in the synthesis of C4-alkylated pyridines, a longstanding challenge has been to control the position of alkylation. chemrxiv.org A recently developed method utilizes a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. chemrxiv.org Such a strategy of temporarily blocking more reactive sites to direct functionalization to a specific, desired position could be conceptually adapted for the synthesis of complex piperidine derivatives.

The development of synthetic methods that proceed with high regioselectivity often involves the careful selection of catalysts or reaction conditions that favor one reaction pathway over others. For example, in the synthesis of substituted 3,4-dihydroquinoxalin-2(1H)-ones, the regiochemical outcome of a cyclocondensation reaction could be switched by using different additives. nih.gov The use of p-toluenesulfonic acid (p-TsOH) favored the formation of one regioisomer by enhancing the electrophilicity of a specific ketone group, while a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) favored the other. nih.gov This demonstrates how subtle changes in the reaction environment can steer the process toward a desired regioisomeric product.

Scalable Synthetic Protocols for Research Applications

The transition of a synthetic route from a laboratory-scale experiment to a protocol suitable for producing larger quantities for extensive research or preclinical studies requires robustness, efficiency, and operational simplicity. For derivatives of this compound, both biocatalytic and traditional chemical methods have been developed with scalability in mind.

Biocatalytic processes are particularly well-suited for scalable synthesis due to their high selectivity and mild, aqueous reaction conditions. A notable example is the development of an efficient process using a recombinant ketoreductase (KRED) to produce (S)-N-Boc-3-hydroxypiperidine. researchgate.net This process was optimized to handle a high substrate concentration of 100 g/L, utilizing a low enzyme loading of less than 5% (w/w) to yield the product with over 99% enantiomeric excess. researchgate.net Such high-titer, low-catalyst-loading processes are hallmarks of a commercially viable and scalable protocol.

In the realm of chemical synthesis, scalability often hinges on avoiding difficult purifications, cryogenic conditions, and expensive or hazardous reagents. A gram-scale synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide was developed that circumvents the need for protecting groups. nih.gov The key to its success was the optimization of the coupling step, which addressed the poor solubility of the starting materials. nih.gov By identifying a suitable solvent system and activating agent, the researchers developed a short, reproducible synthesis that could be readily performed on a larger scale. nih.gov

The development of scalable protocols for building blocks can also be critical. For example, a method for the practical and regioselective synthesis of C4-alkylated pyridines was designed to be operationally simple and scalable, providing inexpensive access to valuable intermediates. chemrxiv.org Similarly, a rapid and scalable synthesis of oxazoles directly from carboxylic acids has been reported, highlighting its utility through gram-scale production and the late-stage functionalization of complex bioactive molecules. nih.gov These examples underscore a common theme in scalable synthesis: the development of efficient, high-yielding reactions that proceed with minimal operational complexity.

Chemical Reactivity and Transformations of 3 Hydroxy 4 Piperidinecarboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 3-hydroxy-4-piperidinecarboxylic acid is a key site for modifications, enabling the formation of esters and amides, undergoing decarboxylation under certain conditions, and reacting with various nucleophiles and electrophiles at the carboxyl carbon.

Esterification and Amidation for Conjugation Studies

The carboxylic acid functionality of this compound is readily converted to esters and amides, which are crucial transformations for creating bioconjugates and modifying the pharmacokinetic properties of parent compounds.

Esterification is typically achieved through acid-catalyzed reactions with alcohols, a process known as Fischer esterification. The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. This method is widely applicable for the synthesis of various alkyl and aryl esters. For instance, the reaction of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, yields the corresponding ester. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Amidation , the formation of an amide bond, is a fundamental reaction in peptide synthesis and the creation of other biologically active molecules. researchgate.netrsc.org The direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. khanacademy.orgjackwestin.com To overcome this, coupling agents are commonly employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. khanacademy.org This approach is frequently used in the synthesis of peptides where this compound can be incorporated as a non-proteinogenic amino acid.

The following table summarizes typical conditions for these transformations:

TransformationReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 3-hydroxy-4-piperidinecarboxylate
AmidationAmine (e.g., Amino acid ester), Coupling Agent (e.g., DCC), Solvent (e.g., DMF)3-Hydroxy-4-(amido)piperidine

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for certain carboxylic acids. The ease of decarboxylation is often dependent on the stability of the carbanion intermediate formed upon loss of CO₂. For β-keto acids, decarboxylation occurs readily upon heating through a cyclic transition state. While this compound is not a β-keto acid, its decarboxylation can be induced under specific conditions, potentially involving oxidative pathways or enzymatic catalysis. nih.gov

The mechanism of decarboxylation for related heterocyclic carboxylic acids has been studied, and it is often influenced by the nature and position of substituents on the ring. researchgate.net For instance, the presence of electron-withdrawing groups can stabilize the transition state and facilitate decarboxylation. researchgate.net In the context of this compound, the reaction would lead to the formation of 3-hydroxypiperidine (B146073). The specific conditions required for the decarboxylation of this compound are not extensively documented in readily available literature, suggesting it is a relatively stable compound under normal conditions.

Reactions with Nucleophiles and Electrophiles at the Carboxyl Carbon

The carbonyl carbon of the carboxylic acid moiety is electrophilic and can be attacked by strong nucleophiles. However, the hydroxyl group of the carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult. libretexts.org Activation of the carboxylic acid, for example, by conversion to an acid chloride or an anhydride (B1165640), significantly enhances its reactivity towards nucleophiles.

Reaction with Nucleophiles: Once activated, the carboxyl carbon readily reacts with a wide range of nucleophiles. For example, conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for subsequent reactions with amines to form amides, alcohols to form esters, and carbanions to form ketones. libretexts.org

Reaction with Electrophiles: The oxygen atoms of the carboxyl group possess lone pairs of electrons and can act as nucleophiles in the presence of strong electrophiles. Protonation of the carbonyl oxygen by a strong acid is the first step in Fischer esterification, which activates the carboxyl group towards nucleophilic attack by an alcohol.

Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the piperidine (B6355638) ring offers another site for functionalization, including etherification, esterification, and oxidation.

Etherification and Esterification for Functionalization

Etherification , or O-alkylation, involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide ion. The choice of base and alkylating agent is crucial to control the regioselectivity, especially in the presence of other nucleophilic sites like the piperidine nitrogen. Common alkylating agents include alkyl halides and sulfates.

Esterification of the hydroxyl group, or O-acylation, can be achieved by reacting the compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base, like pyridine (B92270) or triethylamine. nih.gov This reaction introduces an ester functionality at the C-3 position, which can be used to modify the biological activity or serve as a protecting group during other synthetic transformations.

The following table provides an overview of these functionalization reactions:

TransformationReagents and ConditionsProduct
Etherification (O-alkylation)Alkyl Halide (e.g., Methyl Iodide), Base (e.g., NaH), Solvent (e.g., THF)3-Alkoxy-4-piperidinecarboxylic acid derivative
Esterification (O-acylation)Acid Anhydride (e.g., Acetic Anhydride), Base (e.g., Pyridine)3-Acyloxy-4-piperidinecarboxylic acid derivative

Oxidation Reactions and Their Products

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 3-oxo-4-piperidinecarboxylic acid. This transformation is a key step in the synthesis of various biologically active piperidine derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

Commonly used oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more selective methods such as Swern oxidation or Dess-Martin periodinane oxidation. The product of this oxidation, a β-amino ketone derivative, is a versatile intermediate for further synthetic manipulations. A patent describes the preparation of derivatives of 3-oxo-piperidine-4-carboxylate, indicating the feasibility of this oxidation. google.com

The general scheme for the oxidation is as follows:

This compound derivative + [Oxidizing Agent] → 3-Oxo-4-piperidinecarboxylic acid derivative

The resulting β-keto acid or its ester can then be used in a variety of subsequent reactions, such as the synthesis of fused heterocyclic systems.

Stereospecific Transformations of the Hydroxyl Group

The hydroxyl group at the C-3 position is a key site for stereospecific reactions, which are crucial for the synthesis of chiral molecules with defined biological activities. nih.gov Biocatalytic methods, in particular, offer exceptional control over the stereochemistry at this center.

Enzymatic ketone reduction using carbonyl reductases is a prominent strategy for establishing the stereochemistry of the hydroxyl group. nih.govrsc.org For instance, the reduction of a precursor like tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate can be catalyzed by different carbonyl reductases, such as HeCR and DbCR, to yield distinct stereoisomers of the corresponding 3-phenyl-4-hydroxypiperidine derivative. nih.gov These enzymes exhibit high stereoselectivity, often achieving greater than 99% enantiomeric excess (ee) and conversion rates, demonstrating their potential for producing specific stereoisomers for pharmaceutical applications. nih.govrsc.org

Key findings from enzymatic studies include:

High Stereoselectivity: Carbonyl reductases can produce 3-substituted-4-hydroxypiperidines with dual chiral centers with excellent catalytic activity and stereoselectivity. nih.gov

Catalyst Distinction: Structurally similar but stereoselectively distinct enzymes can be used to synthesize different stereoisomers from the same precursor. rsc.org

Dynamic Kinetic Asymmetric Reduction (DKAR): For DKAR to yield a single stereoisomer, three conditions are necessary: in situ racemization of the substrate, enzyme specificity for one substrate enantiomer, and excellent stereoselectivity in the carbonyl reduction. nih.gov

These biocatalytic approaches highlight the advanced methodologies available for the stereospecific synthesis and transformation of the hydroxyl group in the this compound framework.

Reactions of the Piperidine Nitrogen

The secondary amine within the piperidine ring is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for extensive derivatization. These reactions are fundamental for modifying the compound's physical, chemical, and biological properties.

N-alkylation and N-acylation are common strategies for functionalizing the piperidine nitrogen. These reactions serve not only to introduce diverse substituents but also to protect the amine group during multi-step syntheses. orientjchem.org

N-Alkylation typically involves the reaction of the piperidine nitrogen with an alkyl halide. The reaction can be carried out under various conditions, often employing a base to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in a dry solvent like dimethylformamide (DMF). researchgate.net To avoid the formation of quaternary ammonium salts, the alkylating agent is often added slowly to ensure the piperidine remains in excess. researchgate.net

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. orientjchem.org This transformation is a fundamental process for producing important chemical precursors and pharmaceuticals. orientjchem.org Modern methods aim for efficiency and environmental friendliness, with some protocols achieving N-acylation under catalyst-free conditions or in aqueous media. orientjchem.org Palladium-catalyzed N-acylation using carboxylic acids has also been developed, providing a method that proceeds via the cleavage of a C-N bond in a tertiary amine precursor. organic-chemistry.org

TransformationReagent ClassTypical ReagentsCommon ConditionsReference
N-Alkylation Alkyl HalidesMethyl iodide, Ethyl bromide, Benzyl bromideK2CO3 in DMF; NaH in DMF researchgate.net
N-Acylation Acyl Halides / AnhydridesAcetyl chloride, Acetic anhydride, Benzoyl chlorideBase (e.g., triethylamine) or catalyst-free orientjchem.org
N-Acylation Carboxylic AcidsVarious aromatic and aliphatic acidsPd(OAc)2 catalyst, Piv2O activator organic-chemistry.org

The piperidine nitrogen can also serve as a key element in the construction of new, fused, or spirocyclic heterocyclic systems. These transformations often involve intramolecular reactions where a substituent, previously attached to another part of the molecule, reacts with the nitrogen to form a new ring. Gold-catalyzed intramolecular cyclization/dearomatization of derivatives with a terminal alkyne group can lead to spiro-heterocyclic products. nih.gov Similarly, dirhodium(II) complexes can catalyze reactions involving α-imino rhodium carbenes that undergo a 1,3-insertion into the N-H bond, followed by cyclization to form new heterocyclic structures. organic-chemistry.org

Ring System Modifications and Skeletal Rearrangements

Beyond functional group transformations, the piperidine ring itself can undergo significant structural changes, including conformationally influenced reactions, ring expansions, and ring contractions.

The piperidine ring of this compound exists predominantly in a chair conformation. The substituents—the hydroxyl and carboxylic acid groups—can occupy either axial or equatorial positions, and the equilibrium between these conformers can significantly influence the molecule's reactivity. rsc.org

The conformational free energies of substituted piperidines are critical in determining the more stable arrangement. nih.gov For polar substituents like -OH and -CO2Et, the conformational preferences are similar to those in analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can cause a notable stabilization of the axial conformer, sometimes reversing the conformational preference observed in the free base. nih.gov This shift is attributed to electrostatic interactions between the protonated nitrogen and the polar substituents. nih.gov Such conformational locking or biasing can be exploited to direct the outcome of subsequent reactions, as the spatial orientation of a reacting group (axial vs. equatorial) can dictate its accessibility and the stereochemical outcome of a transformation.

Substituent (R) at C-4StateAxial Conformer PreferenceKey FindingReference
OH, F, BrFree BaseEquatorial preferredConformer energies similar to cyclohexanes. nih.gov
OH, F, BrProtonated SaltAxial preferredAxial conformer stabilized by ~0.7-0.8 kcal/mol upon protonation. nih.gov
CO2EtFree BaseEquatorial preferred- nih.gov
CO2EtProtonated SaltEquatorial preferredAxial conformer is stabilized but equatorial remains favored. nih.gov

The six-membered piperidine ring can be synthetically altered to form larger or smaller ring systems through skeletal rearrangements.

Ring Expansion methodologies are valuable for accessing larger heterocyclic structures, such as azonines. nih.gov One common strategy involves the rearrangement of a bicyclic intermediate containing a smaller ring fused to the piperidine. For example, a pinacol-type rearrangement, such as the Tiffeneau–Demjanov rearrangement, can expand the ring by inserting a carbon atom. wikipedia.org Another approach involves the ring expansion of N-substituted prolinols (a five-membered ring precursor), which can be converted to 3-hydroxypiperidines. whiterose.ac.uk This can be achieved via the formation and subsequent opening of an intermediate aziridinium (B1262131) ion. whiterose.ac.ukresearchgate.net

Ring Contraction reactions reduce the size of the piperidine ring, typically to a five-membered pyrrolidine (B122466) or cyclopentane (B165970) derivative. Photomediated ring contraction is one such method, where an α-acylated piperidine undergoes a Norrish type II hydrogen atom transfer, leading to a 1,4-diradical that fragments and subsequently cyclizes to form a cyclopentane product. nih.gov Another strategy involves the skeletal rearrangement of N-hydroxylamines, known as the Stieglitz rearrangement. researchgate.net This method, catalyzed by B(C6F5)3 with hydrosilanes, proceeds through N-hydroxylation of the piperidine followed by a carbon-to-nitrogen migration, resulting in a regioselective ring contraction. researchgate.net

Rearrangement TypeDescriptionKey Intermediate/ProcessProduct Ring SystemReference
Ring Expansion Tiffeneau–Demjanov typeCarbocation rearrangementSeven-membered ring wikipedia.org
Ring Expansion From N-alkylated prolinolsAziridinium ionSix-membered piperidine whiterose.ac.uk
Ring Contraction PhotomediatedNorrish type II, 1,4-diradicalFive-membered cyclopentane nih.gov
Ring Contraction Stieglitz RearrangementN-hydroxylamine, C-to-N migrationFive-membered pyrrolidine researchgate.net

Design, Synthesis, and Conformational Analysis of 3 Hydroxy 4 Piperidinecarboxylic Acid Derivatives and Analogues

Design Principles for Scaffold Derivatization

The design of derivatives and analogues based on the 3-hydroxy-4-piperidinecarboxylic acid scaffold is a strategic process aimed at exploring and defining the molecule's three-dimensional chemical space. This process is governed by fundamental principles of stereochemistry and the electronic effects of substituents, which together dictate the conformational behavior of the piperidine (B6355638) ring and, consequently, its potential for molecular interactions.

Stereochemical Variations and Their Impact on Conformation

Generally, substituents on a cyclohexane (B81311) or piperidine ring prefer the more stable equatorial position to minimize steric strain. For this compound, the interplay between the stereocenters at C3 and C4 leads to different diastereomers, each with a unique conformational profile.

Trans-isomers: In a trans-diastereomer, the substituents are on opposite sides of the ring. Depending on the specific configuration, this can allow both bulky groups to adopt equatorial positions, resulting in a thermodynamically stable conformation.

The specific stereoisomer (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)) thus pre-organizes the molecule into a distinct three-dimensional structure. This conformational rigidity is a key design element, as fixing the spatial relationship between the hydroxyl and carboxyl groups can be crucial for targeted molecular recognition.

Table 1: Impact of Stereochemistry on Substituent Orientation

IsomerRelative StereochemistryLikely Low-Energy ConformationImpact on Molecular Shape
trans-(3R,4R)Diequatorial (e,e)Most stable chair form, substituents are far apart.Extended, less sterically hindered conformation.
cis-(3R,4S)Axial/Equatorial (a,e)Less stable due to 1,3-diaxial interactions if the axial group is large.More compact conformation, potential for intramolecular interactions.

Positional Isomerism and Substituent Effects

Beyond stereochemistry at the C3 and C4 positions, altering the location of substituents (positional isomerism) or introducing new functional groups dramatically influences the conformational landscape through stereoelectronic effects. These effects, such as the gauche and anomeric effects, can override simple steric considerations. beilstein-journals.org

Gauche Effect: This effect describes the tendency of certain substituents, particularly those with high electronegativity like fluorine or a hydroxyl group, to adopt a gauche (60° dihedral angle) rather than an anti (180°) conformation. In a piperidine ring, this can favor conformations where the hydroxyl group is axial.

Anomeric Effect: A generalized anomeric effect can occur when an electronegative substituent is adjacent to the ring nitrogen (e.g., at the C2 or C6 position). beilstein-journals.org This involves an electron delocalization from the nitrogen lone pair into the antibonding orbital (σ) of the carbon-substituent bond (nN→σCX). beilstein-journals.org This interaction significantly stabilizes conformations where the electronegative substituent is in an axial position.

Therefore, moving the hydroxyl group from the C3 to the C2 position would introduce a strong anomeric effect, profoundly altering the conformational equilibrium of the ring and favoring an axial -OH group. These electronic effects are critical design tools for creating derivatives with specific, predictable shapes. beilstein-journals.org

Synthesis of Conformationally Constrained Analogues

To reduce the conformational flexibility of the piperidine ring and lock it into a specific shape, various synthetic strategies are employed to create constrained analogues. These methods often involve introducing additional cyclic structures to limit bond rotations. The synthesis of such rigid molecules is crucial for studying structure-activity relationships, as it removes conformational ambiguity.

Common synthetic approaches include:

Annulation: Fusing a new ring to the C3 and C4 positions of the piperidine scaffold. This can create bicyclic systems like hexahydropyrrolo[3,4-c]pyridines, effectively locking the relative orientation of the original C3 and C4 substituents. mdpi.com

Bridging: Creating bicyclic systems by connecting non-adjacent atoms of the piperidine ring, for example, through an intramolecular cyclization.

Spirocyclization: Joining a second ring system at a single carbon atom (a spiro center). For instance, creating a spiro-hydantoin at C4 of the piperidine ring introduces significant steric bulk and constrains the local conformation.

These synthetic endeavors result in molecules with well-defined topographies, providing rigid scaffolds for the precise positioning of functional groups. nih.govnih.gov

Biologically Oriented Library Design (Focus on design, not biological results)

The design of a chemical library based on the this compound scaffold is a systematic approach to explore chemical diversity for potential biological applications. The goal is to generate a collection of related compounds that cover a wide range of structural and conformational possibilities. This process is guided by principles of diversity-oriented synthesis and focused library design. researchgate.netrsc.org

The design strategy focuses on systematically varying several key molecular parameters:

Scaffold Rigidity: The library includes flexible, semi-rigid, and highly constrained analogues to explore the effect of conformational restriction. This is achieved by synthesizing monocyclic, bicyclic, and spirocyclic core structures.

Stereochemical Diversity: All possible stereoisomers (diastereomers and enantiomers) of key derivatives are often synthesized. This allows for a thorough exploration of how the 3D arrangement of functional groups affects molecular properties.

Substituent Variation: Different functional groups are introduced at various positions on the piperidine ring (N1, C3-OH, C4-COOH). This is done to modulate properties like polarity, hydrogen bonding capacity, and size. For example, the carboxylic acid might be converted to esters or amides, and the nitrogen atom might be functionalized with different alkyl or aryl groups.

The overarching design principle is to create a library that provides a rich dataset for understanding how systematic changes in molecular structure and conformation translate into changes in physicochemical properties.

Computational and Experimental Approaches to Conformational Analysis

Determining the precise three-dimensional structure and dynamic behavior of this compound derivatives requires a combination of computational modeling and experimental techniques. routledge.com This dual approach provides a comprehensive understanding of the molecule's conformational preferences. ed.ac.uk

Computational Methods:

Molecular Mechanics (MM): Uses classical force fields to rapidly calculate the energies of different conformations, allowing for the exploration of the potential energy surface.

Density Functional Theory (DFT): A quantum mechanical method that provides more accurate energy calculations and can elucidate the electronic effects (e.g., anomeric, gauche) that influence conformational stability. nih.gov

Molecular Dynamics (MD) Simulations: Simulates the movement of the molecule over time, providing insight into its dynamic behavior and the interconversion between different conformational states.

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for conformational analysis in solution. Measurement of nuclear Overhauser effects (NOEs) provides information about through-space distances between protons, while the magnitude of scalar coupling constants (J-values) gives information about dihedral angles. nih.gov

X-ray Crystallography: Provides an exact, high-resolution structure of the molecule in the solid state. This can confirm the preferred conformation, although it may not be the same as the dominant conformation in solution. ed.ac.uk

Table 2: Complementary Methods for Conformational Analysis

MethodTypeInformation ProvidedPhase
NMR SpectroscopyExperimentalDihedral angles, inter-proton distances, dynamic processes.Solution
X-ray CrystallographyExperimentalPrecise bond lengths, bond angles, and conformation.Solid
DFT CalculationsComputationalRelative energies of conformers, energy barriers, electronic effects.Gas/Implicit Solvent
MD SimulationsComputationalConformational dynamics, chair-boat interconversion pathways.Implicit/Explicit Solvent

Chair-Boat Interconversions and Energy Barriers

The piperidine ring is not static; it undergoes rapid conformational changes at room temperature. The most significant of these is the ring inversion process, which converts one chair conformation into another. This process does not occur directly but proceeds through higher-energy intermediates, most notably the twist-boat conformation.

The transition from a chair to a twist-boat, and then to the inverted chair, must overcome a specific energy barrier. The height of this barrier determines the rate of ring inversion. For a simple piperidine ring, this barrier is approximately 10-11 kcal/mol. However, the presence of substituents, like the hydroxyl and carboxylic acid groups on the this compound scaffold, can significantly alter this barrier.

Steric Effects: Bulky substituents can raise the energy of the transition state, increasing the barrier to inversion.

Electronic Effects: Stereoelectronic interactions, such as the anomeric effect, can stabilize one chair conformation over the other, making the ring inversion process less symmetric and altering the energy landscape.

Computational methods like DFT are used to calculate the energy profile of the inversion pathway, identifying the transition states (like the half-chair) and intermediates (like the twist-boat) and quantifying the activation energy (ΔG‡) for the interconversion. nih.gov Understanding these energy barriers is crucial for a complete picture of the molecule's dynamic conformational behavior.

Influence of Substituents on Ring Conformation

The piperidine ring exists in a dynamic equilibrium between two primary chair conformers. For a trans-3,4-disubstituted piperidine, the substituents will occupy one axial (ax) and one equatorial (eq) position. For a cis-isomer, the substituents will be either both equatorial (diequatorial) or both axial (diaxial). Generally, bulky substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial steric interactions.

In the case of this compound, the conformational equilibrium is influenced by several key factors:

Steric Bulk: The carboxylic acid (or its ester derivatives) and any substituents on the nitrogen atom are typically the bulkiest groups. To alleviate steric strain, these groups will strongly favor the equatorial orientation. For instance, in N-substituted derivatives, the N-substituent almost invariably adopts an equatorial position. Similarly, studies on related 4-(hydroxyphenyl)piperidines have demonstrated that a bulky C4-substituent assumes an equatorial position to maintain the stable chair conformation. usfq.edu.ec

Electronic Effects and Hydrogen Bonding: The presence of a hydroxyl group at the C-3 position and a carboxylic acid group at the C-4 position introduces the significant possibility of intramolecular hydrogen bonding. This non-covalent interaction can stabilize conformers that might otherwise be sterically disfavored.

An intramolecular hydrogen bond can form between the 3-hydroxyl group (as a donor) and the carbonyl oxygen of the carboxylic acid (as an acceptor), or vice-versa.

The formation of such a bond can stabilize a conformation where one of these groups is axial while the other is equatorial, particularly in cis-isomers.

In derivatives of the related nipecotic acid (piperidine-3-carboxylic acid), intramolecular hydrogen bonding between the protonated ring nitrogen and the carboxylate group has been shown to stabilize the conformer where the carboxylate is axial. unito.it This principle suggests that similar stabilizing interactions could be pivotal in this compound derivatives.

N-Substituents: The nature of the substituent on the piperidine nitrogen significantly impacts the ring's conformational preferences.

N-Alkyl and N-Aryl Substituents: These groups are sterically demanding and will reside in the equatorial position to avoid steric clashes with the axial hydrogens at C-2 and C-6. nih.gov Their presence reinforces the chair conformation and can influence the relative orientation of the C-3 and C-4 substituents.

The interplay of these factors determines the dominant conformer in solution. The relative stereochemistry of the hydroxyl and carboxylic acid groups (cis or trans) is a critical determinant of the accessible conformations.

Derivative Type Key Substituents Expected Dominant Conformation Primary Influencing Factors
trans-3-hydroxy-4-piperidinecarboxylic acid3-OH, 4-COOH are transChair form with one substituent axial and one equatorial. The bulkier COOH group is more likely equatorial.Steric hindrance (1,3-diaxial interactions).
cis-3-hydroxy-4-piperidinecarboxylic acid3-OH, 4-COOH are cisDiequatorial chair form is sterically favored. However, an axial/equatorial conformation may be stabilized by intramolecular H-bonding.Steric hindrance vs. Intramolecular hydrogen bonding.
N-Alkyl-trans-isomerN-Alkyl, 3-OH, 4-COOHChair form with equatorial N-alkyl and 4-COOH groups, and an axial 3-OH group.Dominant steric influence of N-alkyl and C4-substituents.
N-Alkyl-cis-isomerN-Alkyl, 3-OH, 4-COOHDiequatorial chair form for all three substituents is the most probable low-energy conformation.Minimization of overall steric strain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences. By analyzing the coupling constants (J-values) between adjacent protons on the piperidine ring, the dihedral angles can be estimated, which in turn reveals the axial or equatorial orientation of the substituents. Low-temperature NMR studies can even "freeze" the ring inversion, allowing for the direct observation of individual conformers. unito.it Computational modeling, such as Density Functional Theory (DFT), is also employed to calculate the relative energies of different conformers and validate experimental findings. nih.gov

Advanced Spectroscopic and Analytical Methodologies in 3 Hydroxy 4 Piperidinecarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural and dynamic investigation of 3-hydroxy-4-piperidinecarboxylic acid in solution. It provides detailed information on the connectivity of atoms, their spatial arrangement, and the dynamic processes that the molecule undergoes.

High-Resolution NMR for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for the unambiguous determination of the relative and absolute stereochemistry of chiral centers in molecules like this compound. The spatial arrangement of the hydroxyl and carboxylic acid groups on the piperidine (B6355638) ring gives rise to different stereoisomers, each with a unique set of NMR parameters.

Key NMR parameters used for stereochemical assignment include:

Chemical Shifts (δ): The precise chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment, which is influenced by the stereochemical orientation of substituents. For instance, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (C3) and the proton at the carbon with the carboxylic acid group (C4) will differ between cis and trans isomers.

Coupling Constants (J): The magnitude of the scalar coupling constants between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between protons on the piperidine ring, the relative orientation of substituents can be determined. For example, a large coupling constant between H3 and H4 would suggest a trans-diaxial relationship, while a smaller coupling constant would be indicative of a cis or an equatorial-axial relationship.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Stereochemical Analysis of Substituted Piperidines. (Data is illustrative and based on general principles, not specific to this compound).
ProtonExpected Chemical Shift Range (ppm)Key Coupling Constants (Hz)Stereochemical Implication
H-3 (axial)3.5 - 4.0³J(H3a, H4a) ≈ 8-13Indicates a trans-diaxial relationship between substituents at C3 and C4.
H-3 (equatorial)3.8 - 4.3³J(H3e, H4a) ≈ 2-5Suggests a cis relationship between substituents at C3 and C4.
H-4 (axial)2.5 - 3.0³J(H4a, H5a) ≈ 8-13Provides information on the conformation of the piperidine ring.
H-4 (equatorial)2.8 - 3.3³J(H4e, H5a) ≈ 2-5Helps in assigning the chair conformation of the ring.

Dynamic NMR for Conformational Exchange

The piperidine ring of this compound is not static and can undergo conformational exchange, primarily through ring inversion between two chair conformations. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these processes. walshmedicalmedia.com By recording NMR spectra at different temperatures, the rate of this exchange can be determined.

At room temperature, if the ring inversion is fast on the NMR timescale, the observed chemical shifts and coupling constants are an average of the two chair conformers. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the individual conformers begin to broaden and then resolve into two distinct sets of signals at even lower temperatures.

A study on the closely related nipecotic acid (piperidine-3-carboxylic acid) demonstrated that at -80 °C, the interconversion between the two chair conformations is slow enough to resolve the spectra of the individual conformers. researchgate.netrsc.org This allows for the determination of the conformer populations and the free energy difference between them. researchgate.netrsc.org For this compound, the equilibrium between the two chair forms would be influenced by the preference of the hydroxyl and carboxylic acid groups to occupy either an axial or equatorial position. Intramolecular hydrogen bonding between the two functional groups could also play a significant role in stabilizing one conformer over the other. researchgate.net

Multidimensional NMR for Complex Derivative Characterization

When this compound is derivatized, for instance, by esterification of the carboxylic acid or acylation of the hydroxyl group, the resulting molecules can be significantly more complex. Multidimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in such derivatives.

Commonly used multidimensional NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically those on adjacent carbons. This helps to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems across heteroatoms or carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, regardless of whether they are bonded. This is crucial for determining the three-dimensional structure and stereochemistry of the molecule.

These techniques, when used in combination, provide a comprehensive picture of the molecular structure of complex derivatives of this compound.

Mass Spectrometry for Mechanistic Pathway Elucidation and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govpnnl.gov This level of accuracy allows for the unambiguous determination of the elemental formula of a molecule, as there is only one possible combination of atoms that will have a specific exact mass. nih.govpnnl.gov

For this compound (C₆H₁₁NO₃), the theoretical exact mass can be calculated. HRMS analysis would be able to confirm this elemental composition and distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is a critical step in the identification and characterization of the compound.

Table 2: Theoretical Exact Mass Calculation for this compound.
ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)612.00000072.000000
Hydrogen (¹H)111.00782511.086075
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)315.99491547.984745
Total Exact Mass 145.073894

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing the fragmentation of a selected precursor ion and then analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the compound and to elucidate its connectivity.

For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, and carbon dioxide (CO₂) or the entire carboxyl group (COOH) from the carboxylic acid moiety. libretexts.orgresearchgate.net Cleavage of the piperidine ring itself can also occur, leading to characteristic fragment ions.

Derivatization of the hydroxyl and carboxylic acid groups can be employed to alter the fragmentation pathways and provide additional structural information. For example, silylation of the hydroxyl and carboxyl groups would lead to a derivative with a higher molecular weight and characteristic fragmentation patterns involving the silyl (B83357) groups.

While specific MS/MS data for this compound is not available in the provided search results, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of similar compounds.

Table 3: Plausible Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 146.0811) in Tandem Mass Spectrometry.
Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Fragment Structure/Identity
146.0811H₂O (18.0106)128.0705Loss of the hydroxyl group as water.
146.0811HCOOH (46.0055)100.0756Loss of the carboxylic acid group as formic acid.
146.0811H₂O + CO (46.0055)100.0756Sequential loss of water and carbon monoxide.
128.0705CO (27.9949)100.0756Loss of carbon monoxide from the dehydrated precursor.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Interactions

Infrared Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is particularly adept at identifying the characteristic vibrations of the functional groups within this compound. The analysis of an IR spectrum provides direct evidence for the zwitterionic state and the nature of hydrogen bonding.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3500-3200 cm⁻¹. The broadening of this peak is a direct consequence of its involvement in hydrogen bonding. Similarly, the N⁺-H stretching vibrations of the piperidinium (B107235) cation are expected in the 3100-2500 cm⁻¹ range, often appearing as a broad, complex series of bands that can overlap with C-H stretching vibrations.

The most definitive evidence for the zwitterionic form comes from the vibrations of the carboxylate group. Instead of the sharp C=O stretching band of a carboxylic acid (typically ~1700 cm⁻¹), the zwitterion exhibits two distinct stretching vibrations for the COO⁻ group: an asymmetric stretch (νₐ(COO⁻)) at higher wavenumbers (around 1600-1550 cm⁻¹) and a symmetric stretch (νₛ(COO⁻)) at lower wavenumbers (around 1400 cm⁻¹). The presence and positions of these bands are characteristic fingerprints of the carboxylate anion.

Other significant vibrations include the C-H stretching of the piperidine ring methylene (B1212753) groups (typically 3000-2850 cm⁻¹) and various bending, scissoring, and rocking vibrations in the fingerprint region (<1500 cm⁻¹), which provide further structural information.

Table 1: Characteristic IR Absorption Frequencies for Zwitterionic this compound (Predicted based on analogous compounds)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H StretchHydroxyl (-OH)3500 - 3200Broad, StrongBroadening indicates hydrogen bonding.
N⁺-H StretchPiperidinium (-N⁺H₂-)3100 - 2500Broad, MediumOften complex and overlapping with C-H stretches.
C-H StretchAliphatic (-CH₂-)3000 - 2850Medium to WeakCharacteristic of the piperidine ring.
Asymmetric COO⁻ StretchCarboxylate (-COO⁻)1600 - 1550StrongKey indicator of the zwitterionic form.
Symmetric COO⁻ StretchCarboxylate (-COO⁻)~1400MediumKey indicator of the zwitterionic form.
C-O StretchHydroxyl (-OH)1260 - 1000MediumAssociated with the secondary alcohol.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is an excellent technique for fingerprinting the molecule and studying the skeletal vibrations of the piperidine ring. The C-C and C-N stretching vibrations of the heterocyclic ring typically give rise to sharp and well-defined peaks in the 1200-800 cm⁻¹ region.

The symmetric stretch of the carboxylate group (νₛ(COO⁻)) around 1400 cm⁻¹ is often a strong and sharp band in the Raman spectrum, providing clear confirmation of the zwitterionic structure. In contrast, the O-H and N-H stretching vibrations, which are very broad and intense in the IR spectrum due to their high polarity and involvement in hydrogen bonding, tend to be weaker and less prominent in the Raman spectrum. This complementarity is advantageous, as the often-overcrowded high-frequency region of the IR spectrum can be simplified in the Raman spectrum, allowing for clearer observation of C-H stretching modes. nih.gov The detailed analysis of the Raman spectrum can thus offer a unique molecular fingerprint, useful for identifying the compound and studying conformational changes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For a chiral molecule like this compound, this technique can unambiguously establish its absolute configuration, conformational preferences, and the detailed geometry of intermolecular interactions that form the crystal lattice.

Determination of Absolute Configuration

This compound possesses two chiral centers at the C3 and C4 positions of the piperidine ring, meaning it can exist as four possible stereoisomers (two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)). Determining the absolute configuration of a specific enantiomer is crucial for its chemical and biological characterization.

Intermolecular Interactions in Crystal Lattices

In the solid state, molecules of this compound are held together by a network of intermolecular forces, primarily hydrogen bonds. X-ray crystallography provides precise measurements of the distances and angles of these interactions, revealing a detailed picture of the crystal packing.

Given its zwitterionic nature and the presence of a hydroxyl group, the crystal lattice is expected to be dominated by a three-dimensional network of strong hydrogen bonds. The primary interactions would include:

N⁺-H···O⁻C : Hydrogen bonds between the piperidinium N⁺-H donors and the carboxylate oxygen acceptors.

O-H···O⁻C : Hydrogen bonds from the C3-hydroxyl group to the carboxylate oxygens.

N⁺-H···O-H : Interactions where the hydroxyl oxygen acts as a hydrogen bond acceptor from a piperidinium donor.

Table 2: Expected Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonorAcceptorExpected StrengthRole in Crystal Lattice
Charge-Assisted H-BondPiperidinium (N⁺-H)Carboxylate (⁻O-C=O)StrongPrimary interaction forming the main structural framework.
Hydrogen BondHydroxyl (O-H)Carboxylate (⁻O-C=O)StrongCross-linking molecules and reinforcing the network.
Hydrogen BondPiperidinium (N⁺-H)Hydroxyl (O-H)ModerateContributes to the 3D complexity of the H-bond network.
Weak H-BondAliphatic C-HOxygen (Carboxylate or Hydroxyl)WeakFine-tunes and stabilizes the overall crystal packing.

Chromatographic Methods for Stereoisomer Separation and Purity Analysis in Research

Chromatographic techniques are indispensable for the analysis of this compound, particularly for separating its stereoisomers and assessing the purity of research samples. Given the presence of two stereocenters, the synthesis of this compound can yield a mixture of diastereomers and enantiomers, each of which may have distinct biological activities. Therefore, effective analytical and preparative separation methods are critical.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. For the separation of enantiomers, a chiral stationary phase (CSP) is required. CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. nih.gov Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics (such as teicoplanin), which have proven effective for separating various unusual amino acids. mst.edu The mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution between the stereoisomers.

For diastereomers (e.g., separating the cis-(3R,4R)/(3S,4S) pair from the trans-(3R,4S)/(3S,4R) pair), standard achiral reversed-phase HPLC (using a C18 column, for instance) is often sufficient, as diastereomers have different physical properties and thus interact differently with the stationary phase.

Purity analysis is also routinely performed using HPLC with a suitable detector, such as an Ultraviolet (UV) detector (if the molecule has a chromophore or is derivatized) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). HPLC-MS is particularly powerful as it provides purity information and confirms the molecular weight of the analyte simultaneously.

Gas Chromatography (GC) is less commonly used for non-volatile and thermally sensitive molecules like amino acids. Direct analysis is often not feasible, but GC can be employed after a derivatization step. lmaleidykla.ltcolostate.edu This involves converting the polar functional groups (amine, hydroxyl, and carboxylic acid) into more volatile and stable esters or silyl ethers, which can then be separated on a GC column. If a chiral GC column is used, this method can also be applied for enantiomeric separation.

Table 3: Overview of Chromatographic Methods for this compound Analysis

TechniqueMode/Stationary PhaseApplicationTypical Mobile Phase/ConditionsDetection
HPLCChiral Stationary Phase (CSP)Enantiomer SeparationOrganic/Aqueous BufferUV, MS, ELSD
HPLCReversed-Phase (e.g., C18)Diastereomer Separation & PurityMethanol/Water or Acetonitrile/WaterUV, MS, ELSD
GCChiral or Achiral Capillary ColumnStereoisomer Separation & Purity (after derivatization)Temperature GradientFlame Ionization (FID), MS

Theoretical and Computational Investigations of 3 Hydroxy 4 Piperidinecarboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the intrinsic properties of a molecule in the gas phase or with implicit solvent models. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a substituted piperidine (B6355638) like 3-Hydroxy-4-piperidinecarboxylic acid, methods such as B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) combined with basis sets like 6-311++G(d,p) are commonly employed to balance computational cost and accuracy. nih.gov

The electronic structure of a molecule is key to understanding its chemical reactivity. nih.gov Quantum chemical calculations can determine the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack.

Detailed Research Findings:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the hydroxyl and carboxylic acid groups would be expected to be regions of negative potential, while the hydrogen atoms of these groups would be areas of positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various quantum chemical parameters can be calculated to quantify reactivity. nih.gov These descriptors, as shown in the table below, provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table shows examples of the types of data generated from DFT calculations for predicting molecular reactivity.

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO)/2 Represents the escaping tendency of electrons.
Electrophilicity Index (ω) μ2 / 2η Quantifies the ability of a molecule to accept electrons.

| Net Electrophilicity | - | Describes the balance of electron-donating/accepting ability. |

The flexible six-membered ring of the piperidine scaffold, along with the rotatable bonds of the substituent groups, means that this compound can exist in multiple conformations. rsc.org Computational methods are used to identify these stable conformers and map the energy landscape that governs their interconversion.

Detailed Research Findings:

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to locate all low-energy conformers. For the piperidine ring, this involves analyzing different chair, boat, and twist-boat conformations. The orientation of the hydroxyl and carboxylic acid groups (axial vs. equatorial) must also be considered.

Geometry Optimization: The geometry of each potential conformer is optimized to find the minimum energy structure. Ab initio methods like MP2 (Møller-Plesset perturbation theory of the second order) or DFT are used for accurate structural determination. rsc.org

Energy Landscapes: By calculating the relative energies of the stable conformers and the energy barriers for transition between them, a conformational energy landscape can be constructed. nih.govresearchgate.net This landscape reveals the most stable conformer, the relative populations of different conformers at a given temperature, and the pathways for conformational change. For piperidine derivatives, low energy barriers may allow for rapid interconversion between conformers, potentially leading to conformational cooling in experimental settings. rsc.org

Table 2: Hypothetical Relative Energies of this compound Conformers This table provides a hypothetical example of results from a conformer analysis, illustrating how the stability of different spatial arrangements would be reported.

Conformer Ring Conformation -OH Position -COOH Position Relative Energy (kcal/mol)
1 Chair Equatorial Equatorial 0.00 (Most Stable)
2 Chair Axial Equatorial 1.25
3 Chair Equatorial Axial 1.80

| 4 | Twist-Boat | - | - | 5.50 |

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental results and aid in spectral assignment. nih.govnih.gov

Detailed Research Findings:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are often compared to an internal standard (e.g., Tetramethylsilane) and can be plotted against experimental data to confirm structural assignments.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.govnih.gov These theoretical wavenumbers often show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Because theoretical calculations typically treat the molecule as an isolated harmonic oscillator, a scaling factor is often applied to the calculated frequencies to better match experimental values, which are subject to anharmonicity and intermolecular interactions. nih.gov A Potential Energy Distribution (PED) analysis can be performed to assign specific vibrational modes (e.g., C-H stretch, O-H bend) to the calculated frequencies. nih.gov

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies This illustrative table demonstrates how theoretical calculations are used to assign bands in an experimental IR spectrum.

Vibrational Mode Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Assignment (from PED)
1 3450 3580 O-H stretch (hydroxyl)
2 2980 3090 C-H stretch (ring)
3 1710 1785 C=O stretch (carboxylic acid)

| 4 | 1250 | 1295 | C-O stretch (hydroxyl) |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical calculations excel at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution environment. mdpi.com MD simulations model the interactions between the solute (this compound) and a large number of explicit solvent molecules (e.g., water) by solving Newton's equations of motion for every atom in the system.

MD simulations provide a dynamic picture of how the molecule explores its conformational landscape in solution. nih.gov This is crucial for understanding how the molecule's shape and flexibility are influenced by its surroundings.

Detailed Research Findings:

Time-Resolved Motion: MD trajectories show the fluctuations in bond lengths, bond angles, and dihedral angles over time. This allows for the observation of transitions between different stable conformations identified in quantum chemical studies.

Environmental Influence: Simulations can be run under various conditions (e.g., different solvents, temperatures, pH levels, or salt concentrations) to see how these factors affect conformational preferences. nih.gov For example, the protonation state of the carboxylic acid and the piperidine nitrogen would change with pH, significantly altering the molecule's conformational dynamics and interactions.

The interaction with solvent molecules can have a profound impact on the structure and stability of a solute. MD simulations explicitly model these interactions, providing detailed information about the solvation shell.

Detailed Research Findings:

Hydrogen Bonding: A key aspect of the solvation of this compound in water is hydrogen bonding. MD simulations can quantify the number of hydrogen bonds formed between the molecule's hydroxyl and carboxyl groups and the surrounding water molecules. The lifetime and geometry of these hydrogen bonds can be analyzed to understand the stability of the solvation structure.

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom. This provides a quantitative description of the structure of the solvation shell and can reveal how water molecules organize around the hydrophilic (hydroxyl, carboxyl) and more hydrophobic (the aliphatic ring) parts of the molecule.

Molecular Docking Studies with Theoretical Biological Targets (Computational Predictions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in theoretical investigations for predicting the binding mode and affinity of a ligand, such as this compound, with a hypothetical or known protein target. These studies can elucidate potential mechanisms of action and guide the design of new molecules with enhanced activity.

Ligand-Target Binding Mode Prediction

The prediction of the binding mode between a ligand and its target receptor is a cornerstone of structure-based drug design. nih.gov For this compound, computational docking simulations can be employed to model its interaction within the active site of various theoretical biological targets. These simulations calculate the binding energy and analyze the non-covalent interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein. An algorithm then explores various possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. nih.gov The resulting predictions highlight key interactions, such as:

Hydrogen Bonds: The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the compound are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or aspartate in a target's active site.

Hydrophobic Interactions: The piperidine ring can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine. nih.govnih.gov

Electrostatic and Cation-π Interactions: The nitrogen atom within the piperidine ring can participate in electrostatic or cation-π interactions with aromatic residues like tryptophan or tyrosine. nih.gov

Molecular dynamics (MD) simulations can further refine these predicted binding poses, providing insights into the stability of the ligand-protein complex over time and accounting for the flexibility of both the ligand and the target protein. nih.govnih.gov The analysis of these interactions provides a theoretical framework for understanding how this compound might exert a biological effect.

Table 1: Common Interactions Analyzed in Ligand-Target Binding Prediction
Interaction TypeDescriptionPotential Interacting Groups on this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Hydroxyl (-OH), Carboxylic Acid (-COOH)Serine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Piperidine Ring (carbon backbone)Alanine, Valine, Leucine, Isoleucine, Phenylalanine
Electrostatic InteractionsAttractive or repulsive forces between molecules caused by their electric charges.Carboxylate (-COO-), Protonated Amine (-NH2+)Aspartate, Glutamate, Lysine, Arginine
Cation-π InteractionsA noncovalent molecular interaction between a cation and the face of an electron-rich π system (e.g., an aromatic ring). nih.govProtonated Piperidine NitrogenTryptophan, Tyrosine, Phenylalanine nih.gov

Virtual Screening Methodologies for Novel Scaffolds

Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Using this compound as a starting point, VS can be employed to discover novel chemical scaffolds with potentially similar or improved biological activities. VS techniques are generally categorized into two main types: structure-based and ligand-based. mdpi.com

Structure-Based Virtual Screening (SBVS): This method, also known as target-based virtual screening, utilizes the 3D structure of the biological target. mdpi.com Molecular docking is the most common SBVS technique, where compounds from a database are docked into the target's binding site and ranked based on their predicted binding affinity or score. nih.govmdpi.com This approach is effective in identifying novel chemical scaffolds that are sterically and electronically complementary to the target's active site. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methodologies can be used. These methods rely on the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities. mdpi.com Starting with a known active molecule like this compound, a pharmacophore model can be generated. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. nih.gov This model is then used as a 3D query to screen chemical databases for molecules that match the pharmacophoric features, leading to the identification of structurally diverse compounds with the potential for similar activity. nih.govmdpi.com

Table 2: Comparison of Virtual Screening Methodologies
MethodologyPrincipleRequirementApplication for Novel Scaffolds
Structure-Based Virtual Screening (SBVS)Predicts the interaction between ligands and a target based on binding complementarity. mdpi.com3D structure of the biological target. mdpi.comIdentifies diverse compounds that fit the target's active site. nih.gov
Ligand-Based Virtual Screening (LBVS)Identifies molecules based on similarity to known active ligands. mdpi.comStructure of one or more active ligands (e.g., this compound).Discovers compounds with different core structures (scaffolds) but similar essential chemical features (pharmacophores). semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Models, not applied results)

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. elsevierpure.commdpi.com These models are represented by a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. For a series of analogs based on the this compound scaffold, QSAR modeling provides a theoretical framework to understand how modifications to the chemical structure could influence their potential biological effects.

Development of Predictive Models

The development of a robust QSAR model is a systematic process involving several key steps. The goal is to create a statistically significant model with strong predictive power. mdpi.comnih.gov

Data Set Preparation: A series of compounds with a common structural scaffold, such as piperidine derivatives, and their corresponding measured biological activities (e.g., IC50 values) are collected. nih.gov This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. mdpi.comnih.govtandfonline.com

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that quantify various aspects of the molecule's structure and properties. Descriptors can be categorized as constitutional, topological, physicochemical, electronic, or 3D descriptors. nih.govtandfonline.com

Model Generation: Statistical methods are used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govtandfonline.comresearchgate.net

Model Validation: The generated model must be rigorously validated to ensure its robustness and predictive accuracy. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation (q²) are applied to the training set to assess the model's internal consistency. nih.gov

External Validation: The model's ability to predict the activity of new compounds is tested using the external test set, which was not used during model development. nih.govresearchgate.net

Y-randomization: This test ensures the model is not the result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model; a valid model should show very low correlation coefficients for the randomized data. mdpi.comnih.gov

The resulting validated QSAR model provides a theoretical equation that can be used to predict the activity of novel this compound derivatives before their synthesis, thereby prioritizing the most promising candidates. elsevierpure.com

Table 3: Key Steps in QSAR Model Development
StepDescriptionExample Methods/Tools
1. Data Set PreparationCollection of compounds and their biological activities; division into training and test sets. mdpi.comnih.govK-means clustering, random selection. nih.gov
2. Descriptor CalculationComputation of numerical values representing molecular properties (e.g., steric, electronic, topological). tandfonline.comSoftware like PaDEL, ChemOffice, Marvin Sketch. mdpi.comresearchgate.net
3. Model GenerationCreation of a mathematical equation linking descriptors to activity. nih.govMultiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.govtandfonline.com
4. Model ValidationAssessment of the model's statistical significance and predictive power. nih.govInternal validation (q²), external validation (R²_pred), Y-randomization. mdpi.comnih.gov

Feature Selection for SAR Exploration

In QSAR modeling, hundreds or even thousands of molecular descriptors can be calculated for each compound. elsevierpure.com However, including too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict new data accurately. elsevierpure.com Feature selection is the critical process of choosing a smaller subset of the most relevant descriptors that are highly correlated with the biological activity. elsevierpure.com This process not only simplifies the model but also provides insights into the structure-activity relationship (SAR), highlighting which molecular properties are most important for activity.

Several computational techniques are employed for feature selection:

Stepwise Regression: This method involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance until an optimal set is found. elsevierpure.comtandfonline.com

Genetic Algorithms (GA): Inspired by natural evolution, GAs use processes like selection, crossover, and mutation to "evolve" a population of descriptor subsets to find the one that produces the best QSAR model. elsevierpure.comnih.gov

Swarm Intelligence: Algorithms like Ant Colony Optimization or Particle Swarm Optimization are inspired by the collective behavior of social animals or insects to explore the vast space of possible descriptor combinations and identify the most informative set. elsevierpure.com

Partial Least Squares (PLS): This method is inherently suited for handling datasets with many, and often correlated, variables. It reduces the dimensionality of the descriptor space into a smaller number of latent variables that are then used to build the model. nih.govnih.gov

By identifying the key descriptors through these methods, researchers can theoretically determine which features of the this compound scaffold—such as steric bulk, electronic properties, or hydrophobicity at specific positions—are crucial for its potential activity. nih.govnih.gov

Table 4: Common Feature Selection Methods in QSAR
MethodTheoretical Principle
Stepwise RegressionIteratively adds or removes variables based on statistical criteria (e.g., F-test, p-value). elsevierpure.com
Genetic Algorithm (GA)Uses evolutionary principles to select an optimal subset of features that maximizes model fitness. elsevierpure.comnih.gov
Partial Least Squares (PLS)Reduces a large number of correlated variables into a few orthogonal latent variables. nih.govnih.gov
Swarm IntelligenceUtilizes algorithms based on collective behavior (e.g., ant colonies) to find optimal feature combinations. elsevierpure.com

Biological Interactions and Mechanistic Studies of 3 Hydroxy 4 Piperidinecarboxylic Acid Scaffolds in Vitro/mechanistic Focus

Receptor Binding Studies (In Vitro)

The interaction of 3-hydroxy-4-piperidinecarboxylic acid and related scaffolds with specific biological receptors has been a subject of targeted in vitro investigation. These studies are crucial for elucidating the molecular basis of their pharmacological activity, focusing primarily on their affinity, selectivity, and the structural determinants of binding.

Research has identified this compound as a compound that interacts selectively with γ-aminobutyric acid (GABA) receptors. nih.gov Specifically, the (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid isomer has been synthesized and evaluated for its receptor affinity. nih.gov In vitro measurements confirm that this compound selectively binds to GABA receptors over the neuronal GABA uptake system. nih.gov However, its binding effectiveness is reported to be lower than that of the parent compound, piperidine-4-carboxylic acid (isonipecotic acid), and its corresponding cis-isomer. nih.gov

The affinity of piperidine-based ligands for GABA receptors can be characterized by their dissociation constants (KD), which represent the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity. Studies on analogous compounds, such as piperidine-4-sulphonic acid (P4S), reveal the presence of multiple binding sites with different affinities on GABA receptors. nih.gov For instance, radioligand binding assays using [³H]P4S on bovine cortex membranes have identified two distinct affinity classes: a high-affinity site and a low-affinity site. nih.gov

This heterogeneity in binding suggests that piperidine (B6355638) scaffolds can interact with different states or subtypes of the GABA receptor complex. The binding of these ligands is often compared with that of GABA itself, and competitive binding studies with various GABA analogues are used to confirm that the interaction occurs at the GABA recognition sites. nih.gov

Table 1: In Vitro Binding Affinities of Piperidine Scaffolds at GABA Receptors This table is interactive. Click on the headers to sort the data.

Compound Receptor/Tissue Binding Parameter Value Source
(3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid GABA Receptors Activity Comparison Less effective than isonipecotic acid nih.gov
Piperidine-4-sulphonic acid (P4S) Bovine Cortex Membranes KD (High Affinity) 17 ± 7 nM nih.gov
Piperidine-4-sulphonic acid (P4S) Bovine Cortex Membranes Bmax (High Affinity) 0.15 ± 0.07 pmol/mg protein nih.gov
Piperidine-4-sulphonic acid (P4S) Bovine Cortex Membranes KD (Low Affinity) 237 ± 100 nM nih.gov
Piperidine-4-sulphonic acid (P4S) Bovine Cortex Membranes Bmax (Low Affinity) 0.80 ± 0.20 pmol/mg protein nih.gov

The mechanism by which piperidine-containing ligands are recognized by their target receptors involves specific molecular interactions within the receptor's binding pocket. For GABA receptors, these interactions are determined by the three-dimensional structure of both the ligand and the receptor's constituent subunits.

Studies on piperine (B192125), a natural product containing a piperidine ring, suggest that its modulatory effect on GABAA receptors does not require the presence of the γ₂ₛ-subunit. nih.gov This indicates a potential binding site that involves only the α and β subunits of the GABAA receptor complex. nih.gov This is significant as the benzodiazepine (B76468) binding site is typically located at the interface of α and γ subunits, suggesting a distinct recognition mechanism for some piperidine-based ligands. researchgate.net

Within the GABAB receptor, which is a G-protein coupled receptor, mutational studies have identified specific amino acid residues that are critical for agonist binding. mdpi.com Residues such as Tyr250 and Trp278, located in the extracellular Venus Flytrap domain of the GABAB1b subunit, are crucial for the recognition and binding of agonists. mdpi.com The interaction is stabilized by hydrophobic interactions, often involving tyrosine residues that are important for agonist-dependent G-protein activation. mdpi.com These findings provide a framework for understanding how the functional groups of a ligand like this compound—namely the hydroxyl and carboxyl groups—might orient themselves to form hydrogen bonds and electrostatic interactions with key residues within the binding site.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction between a ligand and its biological target. nih.gov For this compound, the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the piperidine ring significantly influences its binding affinity for GABA receptors.

In vitro studies have demonstrated that the stereochemistry of this scaffold is a key determinant of its biological activity. nih.gov Specifically, the cis-isomer of this compound has been shown to be more effective in its interaction with GABA receptors than the trans-isomer, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid. nih.gov

This difference in activity can be attributed to the specific spatial positioning of the key functional groups required for optimal interaction with the receptor's binding site. The receptor pocket is a chiral environment with a defined three-dimensional structure. For effective binding to occur, the ligand's functional groups must align precisely with complementary residues (e.g., hydrogen bond donors/acceptors, charged groups) within the site. The cis-configuration likely places the hydroxyl and carboxyl groups in a conformation that allows for more favorable or stable interactions (e.g., multi-point hydrogen bonding) with the GABA receptor's active site compared to the trans-configuration. This stereospecificity is a common feature in pharmacology and underscores the importance of molecular geometry in ligand-receptor recognition. nih.gov

Enzyme Interaction and Inhibition Mechanisms (In Vitro)

While the primary focus of research on this compound has been on receptor interactions, its structural features—a cyclic amino acid—suggest potential interactions with enzymes, particularly those involved in amino acid metabolism.

Enzyme kinetics studies are essential for characterizing the interaction between an enzyme and a potential inhibitor. nih.gov These analyses determine key parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). khanacademy.org The type of inhibition (e.g., competitive, noncompetitive, uncompetitive) can be elucidated by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. khanacademy.orgnih.gov

For a compound like this compound, its structural similarity to natural amino acids suggests it could act as a competitive inhibitor for enzymes that process such substrates. nih.gov In a competitive inhibition model, the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. khanacademy.org This type of inhibition is characterized by an increase in the apparent Km of the enzyme, while the Vmax remains unchanged. khanacademy.org

In vitro kinetic assays would involve incubating the target enzyme with its substrate and varying concentrations of the inhibitor. By plotting the reaction velocities against substrate concentration (e.g., in a Michaelis-Menten or Lineweaver-Burk plot), the mode of inhibition and the inhibitor's potency (Ki) can be determined. khanacademy.org For example, the biosynthesis of the related compound pipecolic acid involves the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), an aminotransferase that acts on lysine. nih.gov A kinetic analysis could reveal if this compound inhibits this or similar enzymes.

The specificity of an inhibitor for an enzyme is determined by the precise molecular interactions within the enzyme's active site. mcmaster.ca The active site is a three-dimensional pocket or cleft where the substrate binds and the catalytic reaction occurs. For a molecule like this compound, the carboxylic acid group is a key feature for recognition.

Many enzymes that bind carboxylate-containing substrates or inhibitors feature active sites with positively charged or polar residues (e.g., Arginine, Lysine) that can form ionic bonds or hydrogen bonds with the negatively charged carboxylate group. nih.govresearchgate.net Some enzymes, such as Cathepsin A, utilize a pair of carboxylic acid residues (e.g., a Glu-Glu pair) in their active site to bind the C-terminal carboxylic acid of a substrate. nih.govresearchgate.net This "carboxyl-carboxylate" pairing is crucial for overcoming electrostatic repulsion and achieving selective substrate binding. researchgate.net

Therefore, it can be mechanistically inferred that the 4-carboxylic acid group of this compound would be a primary determinant of its binding specificity to a target enzyme. The 3-hydroxy group could provide an additional point of interaction, likely through hydrogen bonding, further enhancing binding affinity and specificity. Computational docking and molecular dynamics simulations, combined with site-directed mutagenesis of the enzyme, are powerful in vitro tools used to map these specific interactions and identify the key amino acid residues involved in binding the inhibitor. mcmaster.carsc.org

Protein-Ligand Interaction Studies (Biophysical Methods In Vitro)

The interaction of small molecules, such as those based on the this compound scaffold, with their protein targets can be quantitatively assessed using a variety of biophysical techniques. These methods provide critical insights into the thermodynamics and kinetics of binding, which are essential for understanding the molecular basis of biological activity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. springernature.comresearchgate.netnews-medical.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the protein-ligand interaction. springernature.comkhanacademy.org

The thermodynamic parameters for the binding of a piperidine-based inhibitor to rCPT-2 are presented in the table below. The negative ΔG value indicates a spontaneous binding process, which is driven by both favorable enthalpy (negative ΔH) and favorable entropy (positive TΔS) changes. The favorable enthalpy suggests the formation of strong hydrogen bonds and van der Waals interactions, while the positive entropy may result from the displacement of water molecules from the binding site. khanacademy.orgnih.gov

Thermodynamic Parameters of a Piperidine-Based Inhibitor Binding to rCPT-2 at 25°C nih.gov
ParameterValue
Dissociation Constant (KD)1.1 ± 0.2 µM
Stoichiometry (n)0.9 ± 0.1
Enthalpy Change (ΔH)-4.1 ± 0.2 kcal/mol
Gibbs Free Energy Change (ΔG)-8.1 ± 0.1 kcal/mol
Entropy Change (TΔS)4.0 kcal/mol

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that provides real-time data on the kinetics of molecular interactions. nuvisan.comdrexel.edu This technique measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ). nih.gov The equilibrium dissociation constant (Kₔ), which is a measure of binding affinity, can then be calculated from the ratio of these rate constants (kₔ/kₐ). mdpi.com

Although specific SPR data for this compound is not available, the application of SPR in characterizing the binding kinetics of small molecule inhibitors, including those with piperidine scaffolds, is well-documented. For example, SPR has been used to evaluate kinase inhibitors and to study the binding of small molecules to galectin-1. nih.govmdpi.com In a study on influenza virus hemagglutinin (HA) inhibitors, SPR was employed to demonstrate that a particular compound prevents the conformational change of HA at acidic pH. acs.org

Kinetic Parameters of GB0139 Binding to Galectin-1 Determined by SPR mdpi.com
Target Proteinkₐ (1/Ms)kₔ (1/s)Kₔ (nM)
Human Galectin-11.1 x 10⁵0.011103
Mouse Galectin-12.5 x 10⁵0.033131

Cell-Based Assays for Mechanistic Pathway Elucidation (Focus on pathways, not cell viability/toxicity)

Cell-based assays are crucial for understanding the molecular mechanisms through which a compound exerts its biological effects within a cellular context. These assays can elucidate the signaling pathways that are modulated by the compound.

For compounds containing a piperidine scaffold, various cell-based assays have been employed to unravel their mechanisms of action. For instance, a series of N-arylpiperidine-3-carboxamide derivatives were found to induce a senescence-like phenotype in human melanoma A375 cells. nih.gov This suggests an anti-proliferative mechanism involving the induction of cellular senescence. nih.gov

Furthermore, piperine, an alkaloid containing a piperidine moiety, has been shown to activate several signaling pathways, including NF-κB and PI3K/Akt, leading to apoptosis in cancer cells. nih.gov The apoptotic mechanism induced by piperine involves the activation of caspase-3 and caspase-9. nih.govresearchgate.net Studies on the biosynthesis of piperine have also shed light on the metabolic pathways involved in its production, such as the tropane, piperidine, and pyridine (B92270) alkaloid biosynthesis pathway. biorxiv.org

In a study on novel sulfonamide derivatives with a piperidine scaffold, the most active compounds were investigated for their effects on cell cycle progression in HepG2 cells. acs.org The results, as shown in the table below, indicate that these compounds induce cell cycle arrest at the G2/M and Pre-G1 phases, suggesting a mechanism that interferes with cell division. acs.org

Effect of Piperidine-Containing Sulfonamide Derivatives on Cell Cycle Progression in HepG2 Cells acs.org
Treatment% of Cells in G2/M Phase% of Cells in Pre-G1 Phase
Control12.73%1.92%
Compound 3a34.85%11.82%
Compound 631.29%22.04%
Compound 1538.49%22.80%
Doxorubicin (Positive Control)21.46%31.28%

Structural Biology of this compound Complexes (e.g., co-crystallization with target proteins)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into the binding mode of a ligand within the active site of its target protein. Co-crystallization of a compound with its protein target can reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding affinity and selectivity.

While a co-crystal structure of this compound with a target protein is not currently available, studies on other piperidine derivatives have successfully utilized this approach. For example, a high-resolution crystal structure of a pyridine-substituted piperidine derivative in complex with the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP) has been determined. nih.gov This structure revealed a classic "Loop C opening" phenomenon and unique sulfur-π interactions, providing valuable information for the rational design of new ligands. nih.gov

Another relevant structural study is the crystal structure of a complex formed between piperidine-4-carboxylic acid and chloroacetic acid. researchgate.net This provides information about the conformational preferences and intermolecular interactions of the piperidine carboxylic acid moiety itself. researchgate.net In the solid state, the piperidine ring adopts a chair conformation with the carboxylic acid group in an equatorial position. researchgate.net

The crystallographic data for the piperidine-CO₂ molecular complex, which forms piperidinium-1-piperidinecarboxylate, also offers insights into the geometry of the piperidine ring and the carboxylate group. academicjournals.org

Selected Bond Lengths and Angles for the Piperidinium-1-piperidinecarboxylate Complex academicjournals.org
ParameterValue
Bond Length C-O(1)1.280 Å
Bond Length C-O(2)1.257 Å
Bond Length N(1)-C(6)1.379 Å
Bond Angle O(1)-C(6)-O(2)124.3°
Bond Angle O(1)-C(6)-N(1)117.2°
Bond Angle O(2)-C(6)-N(1)118.5°

Applications of 3 Hydroxy 4 Piperidinecarboxylic Acid in Chemical Synthesis and Research

Chiral Building Block in Asymmetric Synthesis

The inherent chirality and densely functionalized nature of 3-hydroxy-4-piperidinecarboxylic acid make it a significant chiral building block in asymmetric synthesis. nih.gov The stereocenters at positions 3 and 4 of the piperidine (B6355638) ring provide a rigid template for controlling the stereochemical outcome of subsequent reactions. Synthetic chemists can utilize either the cis or trans diastereomer to access a diverse range of enantiomerically pure compounds. rsc.orgnih.govnih.gov

Precursor for Complex Natural Product Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its structural motifs are found in numerous alkaloids and other biologically active natural products. nih.gov Piperidine alkaloids, for instance, represent a large and diverse class of natural products with a wide range of biological activities. The synthesis of analogs of these natural products often relies on the use of functionalized piperidine building blocks. For example, the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists highlights the utility of substituted piperidines in accessing complex and medicinally relevant molecules. nih.gov The strategic incorporation of the hydroxyl and carboxylic acid functionalities in this compound provides handles for further elaboration and construction of intricate molecular frameworks characteristic of natural products.

Stereoselective Synthesis of Bioactive Scaffolds

The rigid conformational nature of the this compound scaffold is instrumental in the stereoselective synthesis of various bioactive molecules. researchgate.net The defined spatial orientation of its functional groups allows for predictable control over the stereochemistry of newly formed chiral centers. This is particularly valuable in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer. For instance, the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides, which are present in anticonvulsant and antithrombotic agents, has been achieved through the catalytic ring-opening of bridged δ-lactam-γ-lactones. nih.govresearchgate.net This demonstrates the potential of utilizing such scaffolds to generate libraries of stereochemically defined compounds for drug discovery programs. The synthesis of a chiral 4-amino-3-hydroxy piperidine derivative for pharmaceutical applications further underscores the importance of such building blocks in accessing enantiomerically pure bioactive compounds. rsc.org

Scaffold for Peptide Mimetics and Constrained Peptides

The conformationally restricted nature of the this compound backbone makes it an excellent scaffold for the design of peptide mimetics and constrained peptides. nih.govscispace.com By incorporating this rigid unit into a peptide sequence, it is possible to enforce specific secondary structures, such as β-turns or loops, which are often crucial for biological activity.

FeatureDescriptionReference
Conformational Constraint The rigid piperidine ring restricts the torsional angles of the peptide backbone, leading to more defined secondary structures. nih.gov
Induction of Turns The scaffold can mimic the turn-inducing properties of proline and its derivatives, crucial for receptor recognition. nih.gov
Increased Stability The constrained nature can protect the peptide from proteolytic degradation, enhancing its in vivo half-life. nih.gov
Modulation of Bioactivity By fixing the peptide in a bioactive conformation, receptor binding and signaling can be enhanced. nih.gov

Ligand Design for Organometallic Catalysis

In the field of organometallic catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. While specific applications of this compound as a ligand are not widely reported, its structure possesses key features that make it a promising candidate for ligand design. The presence of nitrogen and oxygen donor atoms allows for the chelation of metal centers, forming stable organometallic complexes. mdpi.comsemanticscholar.orgmdpi.com

The chirality of the this compound backbone can be transferred to the catalytic process, influencing the stereochemical outcome of the reaction. The development of N-heterocyclic carbene (NHC) ligands has become essential for designing novel organometallic complexes with enhanced activity and stability. mdpi.com The piperidine nitrogen of this compound could potentially be functionalized to form an NHC ligand. Furthermore, guanidines are useful ligands in coordination chemistry, and their CN3 moiety allows for multiple substitution patterns, enabling them to be tailored for a variety of applications, including polymerization catalysis. researchgate.net The secondary amine of the piperidine ring could be converted to a guanidine (B92328) functionality.

Development of Molecular Probes for Biological Systems

Fluorescent molecular probes are indispensable tools for visualizing and studying biological processes in living systems. nih.govnih.gov The design of such probes often involves a fluorophore scaffold that can be functionalized to target specific biomolecules or cellular compartments. Although there are no specific reports on the use of this compound as a scaffold for molecular probes, its structural features suggest potential in this area.

The piperidine ring can serve as a rigid linker to which a fluorophore and a targeting moiety can be attached. rsc.org The carboxylic acid and hydroxyl groups provide convenient points for chemical modification and conjugation. For instance, a rhodamine-TPE scaffold-based fluorescent probe has been developed for visualizing phosgene. rsc.org Similarly, a clickable C-glycosyl scaffold has been used for the development of a dual fluorescent and [18F]fluorinated cyanine-containing probe. mdpi.com The synthetic versatility of this compound could allow for its incorporation into similar probe designs. The synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes also provides a template for how carboxylic acid-containing scaffolds can be utilized in probe development. nih.gov

Precursor for Heterocyclic Ring Systems

This compound can serve as a versatile precursor for the synthesis of a variety of other heterocyclic ring systems. airo.co.innih.govmdpi.com The functional groups on the piperidine ring can participate in a range of chemical transformations, including cyclization, ring-expansion, and ring-contraction reactions, to generate novel fused or spirocyclic heterocyclic structures. nih.govnih.govnih.govmdpi.comsemanticscholar.orgdntb.gov.uarsc.org

The synthesis of polycyclic pyridones has been achieved through the ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govcnr.itoxazine-1,8-diones, highlighting the utility of hydroxylated heterocyclic systems in building more complex scaffolds. nih.gov Similarly, three-component ring transformations of dinitropyridone can afford nitropyridines. mdpi.comsemanticscholar.org The presence of the hydroxyl and carboxylic acid groups in this compound provides opportunities for intramolecular cyclization reactions to form bicyclic lactones or lactams, which can then be further elaborated.

Transformation TypePotential ProductReference
Intramolecular Cyclization Bicyclic lactones, lactams nih.gov
Ring Expansion Azepane derivatives airo.co.in
Ring Contraction Pyrrolidine (B122466) derivatives nih.gov
Fused Heterocycle Synthesis Pyrido- or pyrimido-fused systems nih.gov

Future Research Directions and Emerging Opportunities for 3 Hydroxy 4 Piperidinecarboxylic Acid

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of substituted piperidines, including derivatives of 3-hydroxy-4-piperidinecarboxylic acid, is increasingly benefiting from the adoption of advanced synthetic technologies. acs.orgresearchgate.net Flow chemistry, in particular, offers a powerful platform for the rapid, efficient, and scalable production of these complex molecules. acs.org A continuous flow protocol has been successfully developed for the synthesis of various functionalized piperidines, demonstrating high yields and diastereoselectivity within minutes. acs.org This methodology not only accelerates the synthetic process but also facilitates safer handling of reactive intermediates and allows for seamless scale-up, which is crucial for preclinical and clinical development. acs.org

Automated synthesis platforms, integrated with flow chemistry systems, can further expedite the exploration of the chemical space around the this compound core. These systems enable the rapid generation of compound libraries with diverse substitutions, which is essential for systematic structure-activity relationship (SAR) studies. By automating the reaction, purification, and analysis steps, researchers can significantly reduce the time required to identify lead compounds with optimized properties.

TechnologyAdvantages for this compound SynthesisKey Findings
Flow Chemistry Rapid reaction times, improved safety, enhanced scalability, precise control over reaction parameters.Development of a continuous flow protocol for α-chiral piperidines with >80% yield and >90:10 diastereomeric ratio. acs.org
Automated Synthesis High-throughput library generation, accelerated SAR studies, reduced manual intervention.Enables efficient exploration of chemical diversity for lead optimization.

Exploration of Novel Biological Targets based on Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound derivatives is crucial for identifying novel biological targets and expanding their therapeutic applications. clinmedkaz.org The piperidine (B6355638) scaffold is a common feature in a wide range of biologically active compounds, and its derivatives have been shown to interact with various enzymes, receptors, transport systems, and ion channels. clinmedkaz.orgclinmedkaz.org

In silico methods, such as molecular docking and virtual screening, are powerful tools for predicting the potential biological targets of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org These computational approaches can help to identify promising targets for further experimental validation. For instance, studies have predicted that new piperidine derivatives could be effective in the treatment of cancer and central nervous system disorders. clinmedkaz.org

By elucidating the specific molecular interactions between this compound analogs and their biological targets, researchers can design more potent and selective modulators. This mechanistic insight will be instrumental in guiding the development of the next generation of therapeutics derived from this versatile scaffold.

Development of Multidisciplinary Research Approaches in Chemical Biology

The field of chemical biology offers a powerful lens through which to explore the therapeutic potential of this compound. nih.gov By developing derivatives of this compound that can serve as chemical probes, researchers can investigate the function of specific proteins and pathways within a cellular context. nih.govox.ac.uk These probes can be designed to be highly selective for their target, allowing for precise interrogation of biological systems. nih.gov

A multidisciplinary approach that combines synthetic chemistry, biochemistry, cell biology, and pharmacology is essential for the successful development and application of such chemical probes. nih.gov For example, a chemical probe based on a this compound scaffold could be used to validate a novel drug target or to elucidate the mechanism of action of an existing drug. primescholars.com The insights gained from these studies can then be used to inform the design of more effective therapeutics.

Research AreaContribution to this compound Research
Chemical Probe Development Creation of selective tools to investigate protein function and validate drug targets. nih.govox.ac.uk
Target Validation Use of chemical probes to confirm the role of a specific protein in a disease process. primescholars.com
Mechanism of Action Studies Elucidation of the molecular interactions between a compound and its biological target.

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery

ML algorithms can be trained on large datasets of chemical structures and biological activity data to predict the properties of new compounds, including their efficacy, toxicity, and pharmacokinetic profiles. nih.gov This can help to prioritize the synthesis of the most promising candidates and reduce the number of costly and time-consuming experiments. nih.gov Generative AI models can even be used to design novel molecules with desired properties from scratch. nih.gov

Furthermore, AI can be used to analyze complex biological data, such as genomic and proteomic data, to identify novel drug targets and biomarkers. epfl.ch By integrating AI and ML into the research and development process, scientists can make more informed decisions and ultimately bring new medicines to patients faster.

AI/ML ApplicationImpact on this compound Drug Discovery
Target Identification Analysis of large biological datasets to identify novel therapeutic targets. epfl.ch
Virtual Screening In silico screening of large compound libraries to identify potential hits. nih.gov
Predictive Modeling Prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
De Novo Drug Design Generation of novel molecular structures with optimized properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-hydroxy-4-piperidinecarboxylic acid and its derivatives?

A common method involves multi-step organic synthesis, including condensation, cyclization, and functional group modifications. For example:

  • Condensation : Reacting aldehyde precursors (e.g., 4-chlorobenzaldehyde) with aminopyridines under catalytic conditions (e.g., palladium or copper catalysts) .
  • Cyclization : Using solvents like dimethylformamide (DMF) or toluene to facilitate ring closure .
  • Purification : Chromatography or recrystallization to achieve >98% purity, as noted in safety data sheets .
Step Reagents/Conditions Yield Optimization
CondensationPd/C, DMF, 80°CAdjust catalyst loading (0.5–2 mol%)
CyclizationToluene, refluxMonitor reaction via TLC or HPLC

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at ambient temperatures or below 25°C in a dark, dry environment to prevent degradation .
  • Incompatibilities : Avoid oxidizers and strong acids/bases due to potential exothermic reactions .
  • Handling : Use inert atmosphere (N₂ or Ar) for long-term storage of sensitive derivatives .

Q. What analytical methods are recommended for characterizing this compound?

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, as validated for related piperidine derivatives .
  • Structural Confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For stereoisomers, chiral HPLC or X-ray crystallography may be required .
  • Physical Properties : Melting point, boiling point (e.g., 167°C for benzyl derivatives), and solubility profiles (polar solvents preferred) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Design : Synthesize enantiomers (e.g., (2R,4R)- vs. (2S,4S)-configurations) and compare pharmacokinetic properties .
  • Assays : Test inhibition of enzymes (e.g., proteases) or receptor binding (e.g., GPCRs) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Case Study : (2R,4R)-trans-4-Hydroxypipecolic acid showed enhanced binding to bacterial efflux pumps compared to its enantiomer .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Meta-Analysis : Compare studies using standardized assay conditions (e.g., IC₅₀ values under consistent pH/temperature) .
  • Troubleshooting : Re-evaluate purity (>95% by HPLC) and solvent effects (e.g., DMSO vs. aqueous buffers) .
  • Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound aggregation .

Q. How can researchers mitigate risks when extrapolating in vitro data to in vivo models?

  • ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding .
  • Toxicity Screening : Use zebrafish or rodent models to evaluate acute toxicity (LD₅₀) and organ-specific effects .
  • Dosage Calibration : Adjust for bioavailability differences—oral vs. intravenous administration routes may require reformulation .

Methodological Considerations

  • Safety Protocols : Always use PPE (gloves, goggles, lab coats) and work in fume hoods due to irritant properties .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, catalyst lot numbers) to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous waste (e.g., neutralization before disposal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.